molecular formula C16H30CaO4 B1204545 Calcium valproate CAS No. 33433-82-8

Calcium valproate

Cat. No. B1204545
CAS RN: 33433-82-8
M. Wt: 326.5 g/mol
InChI Key: PIZHURYFCSGTJX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium Valproate , also known as Valproic Acid Calcium Salt , is a compound derived from valproic acid. It is commonly used as an antiepileptic drug (AED) and has been prescribed for various conditions, including epilepsy, bipolar disorder, migraine, Alzheimer’s disease, and certain cancer and HIV polytherapies .

Scientific Research Applications

Teratogenic Effects in Animal Studies

Calcium valproate has been studied for its teratogenic potential in animals. Petrere et al. (1986) investigated the effects of calcium valproate in rabbits and found that high doses led to increased postimplantation loss and malformations in vertebrae and ribs. Similarly, Ong et al. (1983) reported that high doses of calcium valproate in rats caused severe sedation in dams and resulted in fetal resorption and skeletal malformations in surviving fetuses. These studies indicate a potential risk of teratogenic effects in animals at high doses of calcium valproate (Petrere et al., 1986); (Ong et al., 1983).

Neuroprotective Effects Against Excitotoxicity

Shao et al. (2005) explored the neuroprotective effects of calcium valproate against excitotoxicity. Their study showed that chronic treatment with valproate inhibited glutamate-induced increases in intracellular free calcium concentration and oxidative damage in rat cerebral cortical cells. This suggests that valproate may have neuroprotective properties in certain neurological conditions (Shao et al., 2005).

Impact on Calcium Metabolism and Bone Turnover

Verrotti et al. (2010) conducted a study to examine the effects of valproate monotherapy on calcium metabolism and bone turnover. They found changes in bone mineral metabolism in post-pubertal male patients with idiopathic generalized epilepsy. This suggests that valproate can influence bone health and may necessitate monitoring in long-term treatment scenarios (Verrotti et al., 2010).

Mechanisms in the Pathogenesis of Neurodevelopmental Disorders

Kim et al. (2020) investigated how valproic acid, including its calcium salt form, affects neural progenitor cells. Their research indicated that prenatal exposure to valproic acid upregulates T-type calcium channels in neural progenitor cells, which may contribute to abnormal proliferation of these cells and play a role in the pathogenesis of neurodevelopmental disorders (Kim et al., 2020).

properties

IUPAC Name

calcium;2-propylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H16O2.Ca/c2*1-3-5-7(6-4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZHURYFCSGTJX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30CaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020237
Record name Calcium valproate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calcium valproate

CAS RN

33433-82-8
Record name Calcium valproate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033433828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium valproate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium 2-propylvalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.823
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VALPROATE CALCIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56CCK4F86G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium valproate
Reactant of Route 2
Calcium valproate
Reactant of Route 3
Reactant of Route 3
Calcium valproate
Reactant of Route 4
Calcium valproate
Reactant of Route 5
Calcium valproate
Reactant of Route 6
Calcium valproate

Citations

For This Compound
241
Citations
LL Ong, JL Schardein, JA Petrere… - Toxicological …, 1983 - academic.oup.com
… Dams were housed individually upon successful mating and three groups of 20 rats each were given calcium valproate by gastric intubation at dose levels of 600, 150, and 50 mg/kg …
Number of citations: 80 academic.oup.com
JA Petrere, JA Anderson, R Sakowski… - …, 1986 - Wiley Online Library
… potential of calcium valproate in … , calcium valproate markedly increased the incidence of supernumerary ribs. No teratogenic or embryotoxic effects were seen with calcium valproate at …
Number of citations: 76 onlinelibrary.wiley.com
RM Walker, GS Smith, NJ Barsoum, GE Macallum - Toxicology, 1990 - Elsevier
… studies of calcium valproate in rodents and dogs with selected comparisons to valproic acid and sodium valproate are reported here. A study of the teratogenicity of calcium valproate in …
Number of citations: 68 www.sciencedirect.com
JR Watkins, AW Gough, EJ McGuire, E Goldenthal… - Toxicology, 1992 - Elsevier
… This effect was not observed by us with calcium valproate [2]. We have explored the possibility that calcium valproate is a genotoxicant. Studies in mammalian and bacterial systems did …
Number of citations: 24 www.sciencedirect.com
GN Kalinkova, H St I - Vibrational spectroscopy, 1996 - Elsevier
… , we have prepared different modifications of calcium valproate by recrystallization … of IR spectroscopic and thermal analysis of calcium valproate and of its crystalline modifications. …
Number of citations: 7 www.sciencedirect.com
AJ Glazko, T Chang, AC Daftsios, I Eiseman… - Therapeutic drug …, 1983 - europepmc.org
Calcium valproate has been formulated into tablets containing the equivalent of 250 mg valproic acid (VPA). The bioequivalence of this preparation (Valontin, Parke-Davis) has been …
Number of citations: 8 europepmc.org
GN Kalinkova, H St I, L Petrov - International journal of pharmaceutics, 1995 - Elsevier
The crystalline state of calcium valproate (CaV) in different modifications, prepared by us, was investigated using infrared (IR) spectroscopy, X-ray powder diffraction patterns, …
Number of citations: 2 www.sciencedirect.com
P Naumov, G Petruševski, G Jovanovski - CrystEngComm, 2010 - pubs.rsc.org
… The spectroscopic signatures of these compounds were correlated with the crystal structures of sodium hydrogenvalproate and calcium valproate, and they were employed to make …
Number of citations: 7 pubs.rsc.org
G Franke, E Diletti, C Hoffmann… - … journal of clinical …, 1995 - europepmc.org
… (test) tablets each containing 300 mg calcium valproate (263.4 mg valproic acid) was studied versus 2 references (2 dragees each of 300 mg calcium valproate, ref.A, 600 mg sodium …
Number of citations: 9 europepmc.org
RU Ostrovskaya, SS Trofimov, YV Burov… - Pharmaceutical …, 1993 - Springer
… calcium valproate is even more evident when the results are recalculated for doses equimolar to those of calcium valproate. … than those required for calcium valproate. Piracetam lacked …
Number of citations: 9 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.